Dormant Mtb (Wayne Model) Activity: MTC420 vs. Replicating Mtb Baseline
MTC420 demonstrates markedly enhanced potency against dormant Mtb in the Wayne hypoxia-induced dormancy model compared to its activity against standard replicating Mtb. The IC50 against Wayne-model dormant Mtb is 76 nM, which represents a 6.9-fold improvement in potency relative to its activity against replicating Mtb (IC50 = 525 nM) [1]. This differential potency against dormant bacteria is a key discriminator versus first-line anti-TB agents such as isoniazid and rifampicin, which exhibit substantially reduced or negligible bactericidal activity against low-metabolic-state Mtb populations under hypoxic conditions [2].
| Evidence Dimension | In vitro anti-tubercular activity (IC50) |
|---|---|
| Target Compound Data | 76 nM (Mtb Wayne dormant model) |
| Comparator Or Baseline | MTC420 replicating Mtb baseline (IC50 = 525 nM) |
| Quantified Difference | 6.9-fold greater potency in dormant Mtb |
| Conditions | Wayne hypoxia-induced dormancy model; standard replicating Mtb H37Rv |
Why This Matters
This potency differential against dormant Mtb addresses a critical therapeutic gap in tuberculosis treatment—the inability of standard agents to effectively clear non-replicating persister populations, which are a major driver of lengthy treatment regimens and relapse.
- [1] Hong, W. D.; Gibbons, P. D.; Leung, S. C.; Amewu, R.; Stocks, P. A.; Stachulski, A.; Horta, P.; Cristiano, M. L. S.; Shone, A. E.; Moss, D.; Ardrey, A.; Sharma, R.; Warman, A. J.; Bedingfield, P. T. P.; Fisher, N. E.; Aljayyoussi, G.; Mead, S.; Caws, M.; Berry, N. G.; Ward, S. A.; Biagini, G. A.; O'Neill, P. M.; Nixon, G. L. Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. J. Med. Chem. 2017, 60 (9), 3891–3905. View Source
- [2] Hong, W. D.; Gibbons, P. D.; Leung, S. C.; Amewu, R.; Stocks, P. A.; Stachulski, A.; Horta, P.; Cristiano, M. L. S.; Shone, A. E.; Moss, D.; Ardrey, A.; Sharma, R.; Warman, A. J.; Bedingfield, P. T. P.; Fisher, N. E.; Aljayyoussi, G.; Mead, S.; Caws, M.; Berry, N. G.; Ward, S. A.; Biagini, G. A.; O'Neill, P. M.; Nixon, G. L. Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. J. Med. Chem. 2017, 60 (9), 3891–3905. View Source
